(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

Catalog No.
S1530330
CAS No.
136705-64-1
M.F
C22H36P2
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

CAS Number

136705-64-1

Product Name

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane

Molecular Formula

C22H36P2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m1/s1

InChI Key

GVVCHDNSTMEUCS-UAFMIMERSA-N

SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC

Isomeric SMILES

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC

(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, widely known as (R,R)-Et-DuPhos (CAS: 136705-64-1), is a highly privileged, C2-symmetric chiral bis(phospholane) ligand utilized extensively in transition metal-catalyzed asymmetric hydrogenation. In procurement and process chemistry, it is valued for its exceptional electron-donating properties and rigid steric environment, which enable ultra-high turnover numbers (TON) and turnover frequencies (TOF) when complexed with rhodium or ruthenium[1]. Unlike many classical aryl-phosphine ligands, Et-DuPhos delivers robust enantiocontrol across a broad spectrum of sterically demanding substrates, including enamides, enol esters, and itaconates, making it a benchmark material for the scalable synthesis of chiral amino acids and pharmaceutical intermediates.

Substituting (R,R)-Et-DuPhos with structurally related chiral ligands, such as BINAP or even its closest homolog Me-DuPhos, frequently results in critical process failures. Aryl-based phosphines like BINAP often exhibit 'match and mismatch' enantiodivergence, producing opposite stereocenters from E and Z isomeric olefin mixtures, which forces manufacturers to perform costly upstream separations[1]. Furthermore, the precise steric bulk of the ethyl groups on the phospholane rings is highly specific; substituting with the less sterically encumbered Me-DuPhos or the bulkier iPr-DuPhos can cause catastrophic drops in enantiomeric excess (e.g., from >90% to <70%) or stall reaction kinetics in specific α-aminomethylacrylate and phosphonate reductions [2]. Consequently, generic substitution compromises both optical purity and process economics.

Elimination of Upstream E/Z Separation via Enantioconvergent Hydrogenation

In the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives, the use of BINAP results in enantiodivergence, yielding products with opposite absolute configurations from E- and Z-isomers. In direct contrast, the (R,R)-Et-DuPhos-Rh system provides excellent enantioselectivity (>95% ee) for both isomeric substrates, driving them to the identical absolute configuration regardless of the starting E/Z geometry [1].

Evidence DimensionEnantioconvergence from E/Z isomeric mixtures
Target Compound DataYields identical absolute configuration with >95% ee from both E and Z isomers
Comparator Or BaselineBINAP (yields opposite absolute configurations for E and Z isomers)
Quantified Difference100% convergence to a single enantiomer vs. divergent racemic mixtures if unseparated
ConditionsRh-catalyzed hydrogenation of dehydroamino acid derivatives in THF/MeOH

Eliminates the necessity for expensive and time-consuming chromatographic separation of precursor E/Z olefin mixtures prior to hydrogenation.

Optimal Steric Bulk for α-Aminomethylacrylate Reduction

The precise steric environment of the ethyl substituents is critical for certain unprotected substrates. In the asymmetric hydrogenation of α-aminomethylacrylates, Rh-(Et-DuPhos) achieved 92% ee. When directly compared to its homologs under identical conditions, the less bulky Me-DuPhos yielded only 68% ee, and the bulkier iPr-DuPhos yielded 72% ee [1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data92% ee
Comparator Or BaselineMe-DuPhos (68% ee) and iPr-DuPhos (72% ee)
Quantified Difference+24% ee over Me-DuPhos and +20% ee over iPr-DuPhos
ConditionsRh-catalyzed hydrogenation of α-aminomethylacrylates with CF3SO3- counterion

Proves that the ethyl derivative cannot be substituted with cheaper methyl or isopropyl homologs without severe degradation of API optical purity.

Ultra-Low Catalyst Loading in Industrial Scale-Up

For the asymmetric hydrogenation of 2-methylenesuccinamic acid, the[(S,S)-Et-DuPhos Rh COD]BF4 precatalyst demonstrated extreme efficiency. The system achieved a substrate-to-catalyst (S/C) ratio of 100,000 with an average turnover frequency (TOF) of ~13,000 h⁻¹, while maintaining 96% ee [1]. This vastly outperforms standard chiral rhodium systems, which typically operate at S/C ratios of 1,000 to 10,000.

Evidence DimensionSubstrate-to-Catalyst (S/C) Ratio and TOF
Target Compound DataS/C = 100,000; TOF = ~13,000 h⁻¹
Comparator Or BaselineStandard Rh-chiral phosphine baselines (S/C = 1,000 - 10,000)
Quantified Difference10x to 100x reduction in required catalyst loading
ConditionsHydrogenation of chloride-free 2-methylenesuccinamic acid

Ultra-low catalyst loading directly minimizes precious metal and ligand costs, fundamentally improving the unit economics of industrial-scale manufacturing.

Enantioconvergent Synthesis of Unnatural Amino Acids

Ideal for the large-scale production of chiral amino acids where the upstream synthesis of the enamide precursor yields an inseparable mixture of E and Z isomers. By utilizing Et-DuPhos, manufacturers can hydrogenate the crude mixture directly to a single enantiomer, bypassing costly chromatographic separations [1].

Reduction of Sterically Congested α-Aminomethylacrylates

The specific steric profile of Et-DuPhos makes it the mandatory selection over Me-DuPhos for hydrogenating unprotected α-aminomethylacrylates and specific phosphonates, ensuring >90% ee where homologs fail to provide adequate stereocontrol [2].

Commercial-Scale API Intermediate Manufacturing

The optimal ligand choice for high-throughput hydrogenation processes, such as the synthesis of Candoxatril or 2-methylsuccinamic acid, where maximizing the Substrate-to-Catalyst (S/C) ratio to 100,000 is required to meet stringent cost-of-goods (COGS) targets [3].

XLogP3

5.9

UNII

7N2EB15PAQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

136705-64-1

Wikipedia

(R,R)-ethyl-duphos

Dates

Last modified: 08-15-2023

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